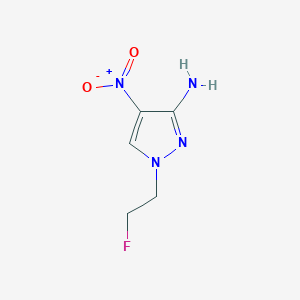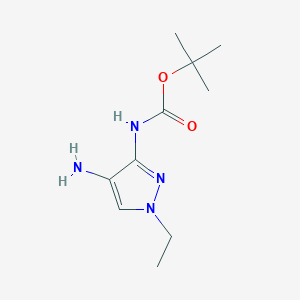
tert-butyl (4-amino-1-ethyl-1H-pyrazol-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-amino-1-ethyl-1H-pyrazol-3-yl)carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-amino-1-ethyl-1H-pyrazol-3-yl)carbamate typically involves the reaction of 4-amino-1-ethyl-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4-amino-1-ethyl-1H-pyrazol-3-yl)carbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or hydrazine derivatives.
Substitution: Substitution reactions can occur at the amino group or the pyrazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or hydrazine derivatives.
Substitution: Various substituted carbamates or pyrazole derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (4-amino-1-ethyl-1H-pyrazol-3-yl)carbamate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including heterocycles and natural product analogs .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules .
Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials .
Mechanism of Action
The mechanism of action of tert-butyl (4-amino-1-ethyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity .
Molecular Targets and Pathways:
Enzymes: The compound can target enzymes such as proteases, kinases, or oxidoreductases.
Pathways: It may affect signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (4-methylpyridin-2-yl)carbamate .
Comparison:
- tert-Butyl (4-aminocyclohexyl)carbamate: Similar in structure but with a cyclohexyl group instead of a pyrazole ring. It may have different pharmacological properties and applications .
- tert-Butyl (4-ethynylphenyl)carbamate: Contains an ethynyl group, which can lead to different reactivity and applications in material science.
- tert-Butyl (4-methylpyridin-2-yl)carbamate: Contains a pyridine ring, which can influence its binding affinity to enzymes and its pharmacological profile .
Conclusion
tert-Butyl (4-amino-1-ethyl-1H-pyrazol-3-yl)carbamate is a versatile compound with significant potential in various fields of research and industry Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis
Properties
Molecular Formula |
C10H18N4O2 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-1-ethylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C10H18N4O2/c1-5-14-6-7(11)8(13-14)12-9(15)16-10(2,3)4/h6H,5,11H2,1-4H3,(H,12,13,15) |
InChI Key |
NDXIDVRSQSKIFL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



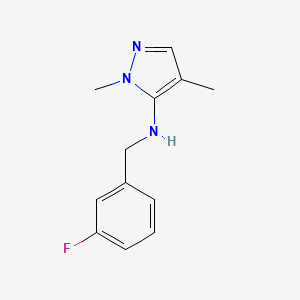
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737269.png)
![[(3,4-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11737270.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11737274.png)
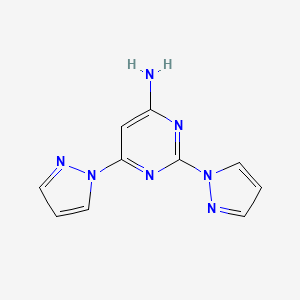
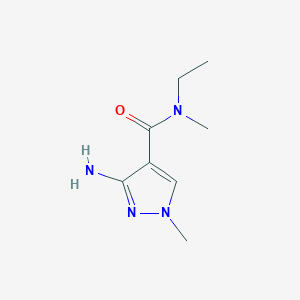
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B11737291.png)
amine](/img/structure/B11737292.png)
![2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid](/img/structure/B11737304.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737307.png)
![propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737311.png)
![6-[3-(dimethylamino)prop-2-enoyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11737313.png)
